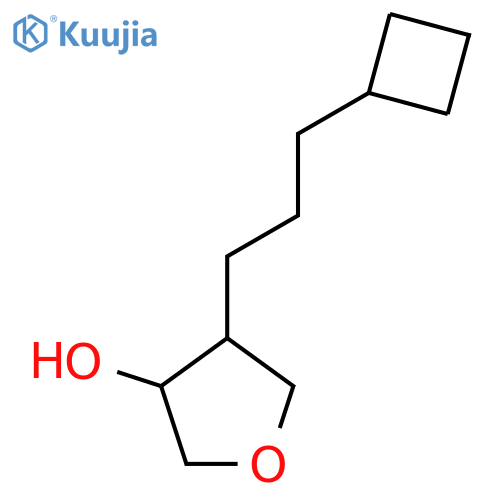

Cas no 2172004-20-3 (4-(3-cyclobutylpropyl)oxolan-3-ol)

4-(3-cyclobutylpropyl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 4-(3-cyclobutylpropyl)oxolan-3-ol

- 2172004-20-3

- EN300-1625449

-

- インチ: 1S/C11H20O2/c12-11-8-13-7-10(11)6-2-5-9-3-1-4-9/h9-12H,1-8H2

- InChIKey: BNCQXKLTXAIPPW-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C1)CCCC1CCC1)O

計算された属性

- せいみつぶんしりょう: 184.146329876g/mol

- どういたいしつりょう: 184.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 29.5Ų

4-(3-cyclobutylpropyl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1625449-0.1g |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 0.1g |

$1332.0 | 2023-06-04 | ||

| Enamine | EN300-1625449-0.25g |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 0.25g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1625449-2500mg |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 2500mg |

$2211.0 | 2023-09-22 | ||

| Enamine | EN300-1625449-100mg |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 100mg |

$993.0 | 2023-09-22 | ||

| Enamine | EN300-1625449-10.0g |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 10g |

$6512.0 | 2023-06-04 | ||

| Enamine | EN300-1625449-0.5g |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 0.5g |

$1453.0 | 2023-06-04 | ||

| Enamine | EN300-1625449-1.0g |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 1g |

$1515.0 | 2023-06-04 | ||

| Enamine | EN300-1625449-0.05g |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 0.05g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1625449-500mg |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 500mg |

$1084.0 | 2023-09-22 | ||

| Enamine | EN300-1625449-250mg |

4-(3-cyclobutylpropyl)oxolan-3-ol |

2172004-20-3 | 250mg |

$1038.0 | 2023-09-22 |

4-(3-cyclobutylpropyl)oxolan-3-ol 関連文献

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

4-(3-cyclobutylpropyl)oxolan-3-olに関する追加情報

4-(3-Cyclobutylpropyl)oxolan-3-ol: A Comprehensive Overview

4-(3-Cyclobutylpropyl)oxolan-3-ol (CAS No. 2172004-20-3) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug design, polymer synthesis, and advanced materials. The molecule consists of a cyclobutane ring fused with a propyl group, which is further connected to an oxolane (tetrahydrofuran) ring containing a hydroxyl group. This combination of structural elements contributes to its distinctive chemical behavior and reactivity.

The synthesis of 4-(3-cyclobutylpropyl)oxolan-3-ol involves a series of carefully designed reactions, including cycloadditions, ring-opening polymerizations, and hydroxylation processes. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the cyclobutane ring, which is a critical step in the synthesis process. These advancements have not only improved the efficiency of production but also opened new avenues for exploring similar compounds with tailored properties.

One of the most promising applications of 4-(3-cyclobutylpropyl)oxolan-3-ol lies in its use as a building block for advanced polymers. The compound's ability to undergo ring-opening polymerization under mild conditions makes it an attractive candidate for synthesizing biodegradable polymers. Recent research has demonstrated that polymers derived from this compound exhibit excellent mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In addition to its polymer-related applications, 4-(3-cyclobutylpropyl)oxolan-3-ol has shown potential in the field of catalysis. The compound's unique structure allows it to act as a chiral ligand in asymmetric catalysis, enabling the selective synthesis of enantiomerically enriched compounds. This property has been leveraged in the development of new catalysts for industrial processes, particularly in the pharmaceutical and agrochemical industries.

From an environmental perspective, 4-(3-cyclobutylpropyl)oxolan-3-ol exhibits favorable biodegradation characteristics under aerobic conditions. Studies have shown that the compound can be effectively broken down by microorganisms, reducing its environmental footprint. This makes it an eco-friendly alternative to traditional synthetic materials in various industrial applications.

Looking ahead, ongoing research is focused on expanding the scope of 4-(3-cyclobutylpropyl)oxolan-3-ol's applications. Scientists are exploring its potential as a precursor for functional materials such as stimuli-responsive polymers and self-healing materials. Furthermore, investigations into its interaction with biological systems are expected to shed light on its suitability for therapeutic applications.

In conclusion, 4-(3-cyclobutylpropyl)oxolan-3-ol (CAS No. 2172004-20-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and materials science.

2172004-20-3 (4-(3-cyclobutylpropyl)oxolan-3-ol) 関連製品

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)

- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)

- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)

- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)

- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)

- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)

- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)

- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)

- 1804810-39-6(5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)